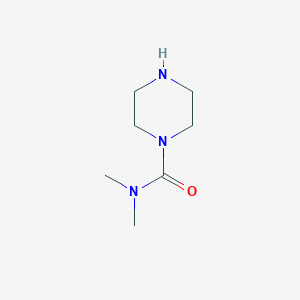
1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester, commonly known as CP-HEPE, is an organic compound that has been used in scientific research for a variety of purposes. CP-HEPE is a synthetic compound that was first synthesized in 2006 by researchers at the University of Texas at Austin. Since then, CP-HEPE has been used in a variety of scientific research applications, including biochemical and physiological studies, and has been found to have several advantages for lab experiments.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The reactivity of derivatives similar to "1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester" makes them valuable building blocks for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyrans, and others. Such compounds are essential in developing new materials and pharmaceuticals due to their diverse biological activities (Gomaa & Ali, 2020).
Biological Activities
Compounds containing the pyrazole moiety, similar to the ester , have shown a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. These activities make them of significant interest in medicinal chemistry for developing new therapeutic agents (Cetin, 2020).
Antioxidant Properties
Hydroxycinnamic acids and their derivatives, including esters like "1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester," exhibit significant antioxidant activities. These compounds act as scavengers of free radicals and are of interest for their potential in reducing oxidative stress-related diseases (Shahidi & Chandrasekara, 2010).
Material Science Applications
In material science, derivatives of "1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester" can be used to modify surfaces and create new materials with specific properties. The versatility of these compounds in creating biopolymers, ethers, and esters with tailored functionalities is noteworthy for applications ranging from biodegradable materials to drug delivery systems (Petzold-Welcke et al., 2014).
Environmental Science
Phthalic acid esters, structurally related to the compound of interest, have been studied for their occurrence and fate in the environment due to their use as plasticizers. Understanding the environmental impact of these compounds, including their biodegradability and potential as endocrine disruptors, is crucial for assessing and mitigating their effects on ecosystems and human health (Latini, Verrotti, & De Felice, 2004).
Eigenschaften
IUPAC Name |
ethyl 1-(4-chlorophenyl)-4-hydroxypyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-12(17)11-10(16)7-15(14-11)9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDIBUHUFFFVFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352618 |
Source


|
| Record name | Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26724181 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester | |
CAS RN |
26502-56-7 |
Source


|
| Record name | Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1348859.png)




![4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine](/img/structure/B1348871.png)

![5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1348874.png)





![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)